An In-Depth Technical Guide to (S)-3-(Piperidin-2-yl)pyridine Dihydrochloride
An In-Depth Technical Guide to (S)-3-(Piperidin-2-yl)pyridine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Chiral Scaffold for CNS Drug Discovery
(S)-3-(piperidin-2-yl)pyridine dihydrochloride, with the CAS number 31945-06-9, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmacology. It serves as a crucial building block and research tool, primarily in the development of therapeutics targeting the central nervous system (CNS).[1] Its structural relationship to the natural alkaloid (-)-anabasine, found in certain species of the Nicotiana plant family, provides a foundation for its biological activity, particularly its interaction with nicotinic acetylcholine receptors (nAChRs).[2] This guide offers a comprehensive technical overview of its synthesis, characterization, pharmacology, and applications, designed to support researchers and drug development professionals in leveraging this valuable molecule.
The piperidine moiety is a highly privileged scaffold in medicinal chemistry, known for enhancing druggability by improving metabolic stability and facilitating transport across biological membranes.[3] The specific stereochemistry of the (S)-enantiomer is critical, as biological systems often exhibit stereoselectivity, leading to significant differences in pharmacological activity and toxicological profiles between enantiomers.
Physicochemical Properties and Specifications
A clear understanding of the physicochemical properties of (S)-3-(piperidin-2-yl)pyridine dihydrochloride is fundamental for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 31945-06-9 | [1] |
| Molecular Formula | C₁₀H₁₆Cl₂N₂ | [1] |
| Molecular Weight | 235.15 g/mol | [1] |
| IUPAC Name | (2S)-2-(pyridin-3-yl)piperidine;dihydrochloride | [4] |
| Synonyms | (S)-Anabasine dihydrochloride | [4] |
| Appearance | White to off-white solid (typical) | |
| Storage | Store at 2-8°C, under inert gas | [5] |
Stereoselective Synthesis: Accessing the (S)-Enantiomer
The synthesis of enantiomerically pure (S)-3-(piperidin-2-yl)pyridine is a key challenge and a critical step in its application. Several stereoselective strategies have been developed, often focusing on the synthesis of the free base, (S)-anabasine, which is then converted to the dihydrochloride salt.
Conceptual Synthesis Workflow
A common approach involves the asymmetric synthesis of a chiral piperidine ring followed by its coupling to a pyridine moiety, or the enantioselective reduction of a pyridine precursor.
Caption: General strategies for the synthesis of (S)-3-(piperidin-2-yl)pyridine dihydrochloride.
Exemplary Synthetic Protocol: Asymmetric Reduction
This protocol is a representative example and may require optimization.
Step 1: Synthesis of N-protected 3-(1,2-dihydropyridin-2-yl)pyridine
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To a solution of 3-bromopyridine in an appropriate aprotic solvent (e.g., THF), add a Grignard reagent such as isopropylmagnesium chloride.
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After stirring, add a solution of a protected pyridine, such as N-Boc-pyridine, at low temperature.
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Quench the reaction and purify the resulting dihydropyridine intermediate.
Step 2: Enantioselective Hydrogenation
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In a high-pressure reactor, dissolve the N-protected dihydropyridine in a suitable solvent (e.g., methanol).
-
Add a chiral catalyst, such as a rhodium-based catalyst with a chiral phosphine ligand (e.g., (R)-BINAP).
-
Pressurize the reactor with hydrogen gas and heat to the desired temperature.
-
After the reaction is complete, filter the catalyst and remove the solvent.
Step 3: Deprotection and Salt Formation
-
Dissolve the N-protected (S)-3-(piperidin-2-yl)pyridine in a suitable solvent (e.g., methanol or diethyl ether).
-
Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent.
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The dihydrochloride salt will precipitate out of the solution.
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Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield (S)-3-(piperidin-2-yl)pyridine dihydrochloride.
Analytical Characterization and Quality Control
Ensuring the identity, purity, and enantiomeric excess of (S)-3-(piperidin-2-yl)pyridine dihydrochloride is paramount for its use in research and drug development. A combination of analytical techniques should be employed.
Analytical Techniques
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | The spectra should be consistent with the proposed structure, showing characteristic peaks for both the pyridine and piperidine rings. The integration of the peaks should correspond to the number of protons. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The mass spectrum should show a molecular ion peak corresponding to the free base (C₁₀H₁₄N₂) at m/z 162.23. Characteristic fragmentation patterns can further confirm the structure. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A single major peak should be observed under appropriate chromatographic conditions, indicating high purity. |
| Chiral HPLC | Determination of enantiomeric excess (e.e.). | Using a suitable chiral stationary phase, the (S)- and (R)-enantiomers should be resolved. The e.e. is calculated from the peak areas of the two enantiomers. |
| Elemental Analysis | Confirmation of elemental composition. | The percentages of C, H, N, and Cl should be within acceptable limits of the theoretical values for C₁₀H₁₆Cl₂N₂. |
Mechanism of Action and Pharmacology
The primary pharmacological activity of (S)-3-(piperidin-2-yl)pyridine and its derivatives stems from their interaction with nicotinic acetylcholine receptors (nAChRs).
Nicotinic Acetylcholine Receptor Agonism
(S)-Anabasine, the free base of the title compound, is a known agonist of nAChRs.[2] These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes, including cognitive function, reward, and motor control.
-
(S)-Anabasine acts as a partial agonist at α4β2 nAChRs and a full agonist at the α7 nAChR subtype. [6]
-
It has been reported to have a higher affinity for the α7 subtype compared to nicotine.[6]
-
The EC₅₀ of (S)-anabasine for inducing depolarization of TE671 cells, which endogenously express human fetal muscle-type nAChRs, is 0.7 µM.[7]
Caption: Simplified signaling pathway of (S)-3-(piperidin-2-yl)pyridine at nAChRs.
Applications in Research and Drug Development
The unique structural and pharmacological properties of (S)-3-(piperidin-2-yl)pyridine dihydrochloride make it a valuable tool in several areas of research and development.
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CNS Drug Discovery: It is a key intermediate in the synthesis of novel compounds targeting CNS disorders.[1] The piperidine-pyridine scaffold is a common feature in many biologically active molecules.
-
nAChR Research: As a selective nAChR agonist, it is used to study the structure, function, and pharmacology of these receptors.[1] This research is crucial for understanding the role of nAChRs in various neurological and psychiatric conditions, such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.
-
Scaffold for Library Synthesis: The molecule can be readily functionalized at various positions on both the piperidine and pyridine rings, allowing for the creation of diverse chemical libraries for high-throughput screening and lead optimization.
Safety and Handling
Given its biological activity, (S)-3-(piperidin-2-yl)pyridine dihydrochloride should be handled with care by trained personnel in a laboratory setting.
-
Toxicity: The free base, anabasine, is known to be toxic. The intravenous LD₅₀ of (-)-S-anabasine in mice is reported to be 16 +/- 1.0 mg/kg.[8]
-
Handling Precautions: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]
Conclusion
(S)-3-(piperidin-2-yl)pyridine dihydrochloride is a valuable and versatile chiral building block for researchers and drug developers. Its well-defined stereochemistry and inherent biological activity as a nicotinic acetylcholine receptor agonist make it a powerful tool for the exploration of novel CNS therapeutics. A thorough understanding of its synthesis, characterization, and pharmacology, as outlined in this guide, is essential for its effective and safe utilization in advancing the frontiers of neuroscience and medicinal chemistry.
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